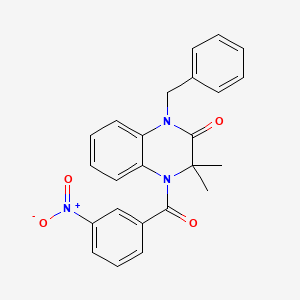

1-benzyl-3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves reactions of 2-aminobenzohydrazides with Schiff bases, leading to the formation of various quinoxalinones and related compounds through methanol and KMnO4 oxidation (P. Reddy, C. K. Reddy, & P. Reddy, 1986). Additionally, palladium-catalyzed oxidative carbonylation has been employed to synthesize quinazolin-2-ones and quinoline-4-one derivatives, showcasing the versatility of synthetic methods (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, & Matteo Soliani, 2004).

Molecular Structure Analysis

Quinoxalinone derivatives exhibit diverse molecular structures characterized by variations in their hydrogen-bonded structures. Studies have shown that these compounds form short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with distances ranging significantly, indicating the structural versatility of quinoxalinone derivatives (Kazuma Gotoh & H. Ishida, 2009).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions, including nitration and bromination, directed towards the benzene ring or pyridine fragment, demonstrating their reactivity and potential for further functionalization (S. V. Tolkunov, M. N. Kal'nitskii, A. I. Khizhan, S. Suikov, M. Y. Zubritskii, & V. I. Dulenko, 1995).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations. For instance, studies on 3-methyl-2(1H)-quinoxalinone and its derivatives have revealed diverse crystallization behaviors and hydrogen bonding patterns, underlining the impact of substitutions on their physical characteristics (D. Mondieig, P. Négrier, S. Massip, J. Leger, C. Jarmoumi, & B. Lakhrissi, 2011).

Chemical Properties Analysis

The chemical properties of quinoxalinone derivatives, such as their acidity, basicity, and reactivity towards various reagents, have been extensively studied. These compounds exhibit a range of behaviors in chemical reactions, indicative of their complex chemical nature and potential utility in synthetic chemistry (A. B. Moghaddam, F. Kobarfard, S. S. H. Davarani, D. Nematollahi, M. Shamsipur, & A. Fakhari, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis and reactions of quinoxaline derivatives, including the development of methods for the synthesis of benzimidazole linked quinoxalinones on soluble polymer support under microwave conditions. This method involves the condensation of 4-fluoro-3-nitrobenzoic acid with polymer immobilized o-phenylenediamine, showcasing the versatility and reactivity of nitrobenzoic acid derivatives in the synthesis of complex quinoxaline structures (Cheng-Ting Chou et al., 2011).

Potential Antitumor Evaluation

Compounds structurally related to quinoxalinone have been evaluated for their antitumor properties. Studies include the efficient regioselective synthesis of isoxazolo[5,4‐b]pyridines and related annulated compounds, highlighting their potential as antitumor agents. This research demonstrates the interest in quinoxalinone derivatives for the development of new therapeutic agents with specific cytotoxicity against solid tumors (W. Hamama et al., 2012).

Solid Phase Synthesis

The solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones has been described, illustrating advanced synthetic techniques for constructing quinoxalinone derivatives. This method highlights the innovative approach to synthesizing quinoxalinone derivatives, contributing to the expansion of their potential applications in scientific research (Jung Lee et al., 1997).

Viscosity-Sensitive Fluorescent Probes

Quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes, with specific compounds showing a sensitive fluorescence response to viscosity changes. This application is critical for developing new materials for sensing and imaging technologies, demonstrating the multifunctional potential of quinoxalinone derivatives in various scientific fields (Ke Wang et al., 2009).

Molecular Structure and Electrochemistry

Studies on the molecular structure, electrochemistry, and DFT analysis of ferrocenyl-substituted 4-quinazolinone and related heterocycles reveal insights into their electronic properties and molecular geometry. This research contributes to the understanding of the structural and electronic characteristics of quinoxalinone derivatives, opening avenues for their application in material science and catalysis (J. Tauchman et al., 2013).

Propiedades

IUPAC Name |

1-benzyl-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-9-4-3-5-10-17)20-13-6-7-14-21(20)26(24)22(28)18-11-8-12-19(15-18)27(30)31/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRDVXXPKJYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)

![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)

![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)

![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)

![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)

![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)